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Compound of Interest

2-Amino-5-
Compound Name:
(methoxycarbonyl)benzoic acid

Cat. No. B1282239

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-5-(methoxycarbonyl)benzoic acid (CAS No. 63746-25-8), a valuable building block in
organic synthesis. Due to the limited availability of directly published experimental spectra for
this specific compound, this guide presents predicted spectroscopic data based on its chemical
structure and provides generalized experimental protocols for obtaining such data.

Chemical Structure and Properties

IUPAC Name: 2-Amino-5-(methoxycarbonyl)benzoic acid Synonyms: Methyl 4-amino-3-
carboxybenzoate CAS Number: 63746-25-8 Molecular Formula: CoHsNOa4 Molecular Weight:
195.17 g/mol

Spectroscopic Data

While specific experimental spectra for 2-Amino-5-(methoxycarbonyl)benzoic acid are not
readily available in public databases, the following tables summarize the expected
spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Spectral Data (in DMSO-ds, 400 MHz)

Chemical Shift (6,

Multiplicity Number of Protons  Assignment

ppm)

~7.8-8.0 d 1H Ar-H
~7.6-7.8 dd 1H Ar-H
~6.8-7.0 d 1H Ar-H
~5.0-6.0 brs 2H -NH:z

~3.8 S 3H -OCHs
~12.0-13.0 brs 1H -COOH

Table 2: Predicted 13C NMR Spectral Data (in DMSO-ds, 100 MHZz)

Chemical Shift (6, ppm) Assighment
~168 -COOH

~166 -COOCHs
~150 Ar-C-NH:z
~132 Ar-CH

~125 Ar-C-COOH
~120 Ar-C-COOCHs
~118 Ar-CH

~115 Ar-CH

~52 -OCHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Strong, Broad N-H stretch (amine)

3300 - 2500 Strong, Very Broad O-H stretch (carboxylic acid)
~1720 Strong C=0 stretch (ester)

~1680 Strong C=0 stretch (carboxylic acid)
~1620 Medium N-H bend (amine)

~1600, ~1480 Medium C=C stretch (aromatic)

C-O stretch (ester and

~1250 Strong ] ]
carboxylic acid)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

miz Interpretation
195 [M]* (Molecular lon)
178 [M - OHI*

164 [M - OCHs]*

150 [M - COOHJ*

136 [M - COOCHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-
(methoxycarbonyl)benzoic acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

IH NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain
a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (& 0.00

ppm).

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR.

IR Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of
the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Collect a
background spectrum of the pure KBr pellet or the empty ATR crystal and subtract it from the
sample spectrum.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent,
such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El).

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is
infused directly or via liquid chromatography. For El, the sample is introduced via a direct
insertion probe. Acquire the mass spectrum over a suitable m/z range.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 2-Amino-5-(methoxycarbonyl)benzoic acid.
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Workflow for Spectroscopic Characterization
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.

This guide serves as a foundational resource for researchers working with 2-Amino-5-
(methoxycarbonyl)benzoic acid. While predicted data is provided, it is highly recommended
that experimental data be obtained for confirmation in any research or development
application.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-
(methoxycarbonyl)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1282239#spectroscopic-data-for-2-
amino-5-methoxycarbonyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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